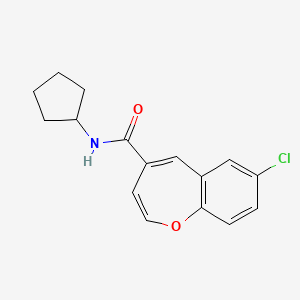![molecular formula C20H24N2O2S B11318223 2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole](/img/structure/B11318223.png)
2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole typically involves multiple steps. One common method includes the reaction of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(2,3-dimethylphenoxy)ethyl chloride. The next step involves the reaction of this intermediate with 2-mercapto-1-(2-methoxyethyl)-1H-benzimidazole under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy and benzimidazole moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole
- 2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(2-phenoxyethyl)-1H-benzimidazole
- 2- [2- (3,5-dimethylphenoxy)ethylthio]pyrimidin-4 (3H)-one
Uniqueness
2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole is unique due to its specific substitution pattern on the phenoxy and benzimidazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C20H24N2O2S |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]-1-(2-methoxyethyl)benzimidazole |
InChI |
InChI=1S/C20H24N2O2S/c1-15-7-6-10-19(16(15)2)24-13-14-25-20-21-17-8-4-5-9-18(17)22(20)11-12-23-3/h4-10H,11-14H2,1-3H3 |
Clé InChI |
OUXGGLDZGFWKQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11318145.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318155.png)
![methyl 2-[({1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate](/img/structure/B11318161.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide](/img/structure/B11318165.png)
![Butyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11318167.png)

![Propan-2-yl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B11318175.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11318177.png)
![3-Methyl-7-phenyl-4-(thiophen-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11318180.png)
![3,4,6-Trimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11318187.png)
![4-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11318188.png)
![N-[(2-Chloro-6-fluorophenyl)methyl]-N-(pyridin-2-YL)adamantane-1-carboxamide](/img/structure/B11318191.png)
![2-(2,6-dimethylphenoxy)-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B11318192.png)
